5-Methoxy-1-(pyridin-2-yl)pentane-1,3-dione
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Overview
Description
5-Methoxy-1-(pyridin-2-yl)pentane-1,3-dione is an organic compound with the molecular formula C11H13NO3 This compound features a methoxy group attached to a pentane-1,3-dione backbone, with a pyridin-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1-(pyridin-2-yl)pentane-1,3-dione typically involves the reaction of 2-acetylpyridine with methoxyacetone under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product after purification .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-(pyridin-2-yl)pentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-Methoxy-1-(pyridin-2-yl)pentane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-1-(pyridin-2-yl)pentane-1,3-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(1-Oxy-pyridin-2-yl)-1,5-diphenyl-pentane-1,5-dione: Similar structure but with phenyl groups instead of methoxy and pentane-1,3-dione backbone.
1,3-Di(pyridin-2-yl)pentane-1,3-dione: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness
5-Methoxy-1-(pyridin-2-yl)pentane-1,3-dione is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-methoxy-1-pyridin-2-ylpentane-1,3-dione |
InChI |
InChI=1S/C11H13NO3/c1-15-7-5-9(13)8-11(14)10-4-2-3-6-12-10/h2-4,6H,5,7-8H2,1H3 |
InChI Key |
IBEQMLRRTBWLOQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCC(=O)CC(=O)C1=CC=CC=N1 |
Origin of Product |
United States |
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